

3-Methyl-1H-Indazole: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-methyl-1H-indazole*

Cat. No.: B1298950

[Get Quote](#)

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers a unique structural motif that has been extensively explored in medicinal chemistry.^[1] This guide provides an in-depth analysis of **3-methyl-1H-indazole**, covering its fundamental physicochemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and its significant applications in drug discovery. Designed for researchers and professionals in the field, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.^[2] This arrangement results in a stable, 10 π-electron aromatic system.^[1] The indazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities.^{[1][3]} Derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-cancer, and neuroprotective properties.^{[2][3]}

The **3-methyl-1H-indazole** variant is of particular interest. The methyl group at the 3-position provides a crucial handle for synthetic modification while also influencing the molecule's electronic properties and steric profile, which can be fine-tuned to achieve desired biological

activity and selectivity. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is foundational for its application in a laboratory setting.

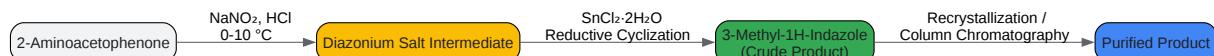
Core Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[6][7]
Molecular Weight	132.16 g/mol	[6]
Appearance	Off-white to yellow solid/powder	[8]
Melting Point	112-115 °C	[6]
CAS Number	3176-62-3	[6][9]

Safety and Handling

3-Methyl-1H-indazole is classified as harmful if swallowed and causes skin and eye irritation. [6][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[10][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[12]

GHS Hazard Statements:


- H302: Harmful if swallowed[6]
- H315: Causes skin irritation[10]
- H319: Causes serious eye irritation[10]
- H335: May cause respiratory irritation[10][13]

Synthesis and Purification

The synthesis of **3-methyl-1H-indazole** is well-established, with the most common and reliable route proceeding from 2-aminoacetophenone. This method involves a diazotization followed by a reductive cyclization.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to **3-methyl-1H-indazole** is a robust, high-yielding process. The key steps involve the conversion of the primary amine to a diazonium salt, which is then reduced and cyclized *in situ* to form the indazole ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-methyl-1H-indazole**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[\[14\]](#)[\[15\]](#)

Materials:

- 2-Aminoacetophenone (1.0 eq)
- Concentrated Hydrochloric Acid (37%)
- Sodium Nitrite (NaNO₂)
- Stannous Chloride Dihydrate (SnCl₂·2H₂O)
- Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
- Deionized Water

- Ice

Procedure:

- Diazotization:

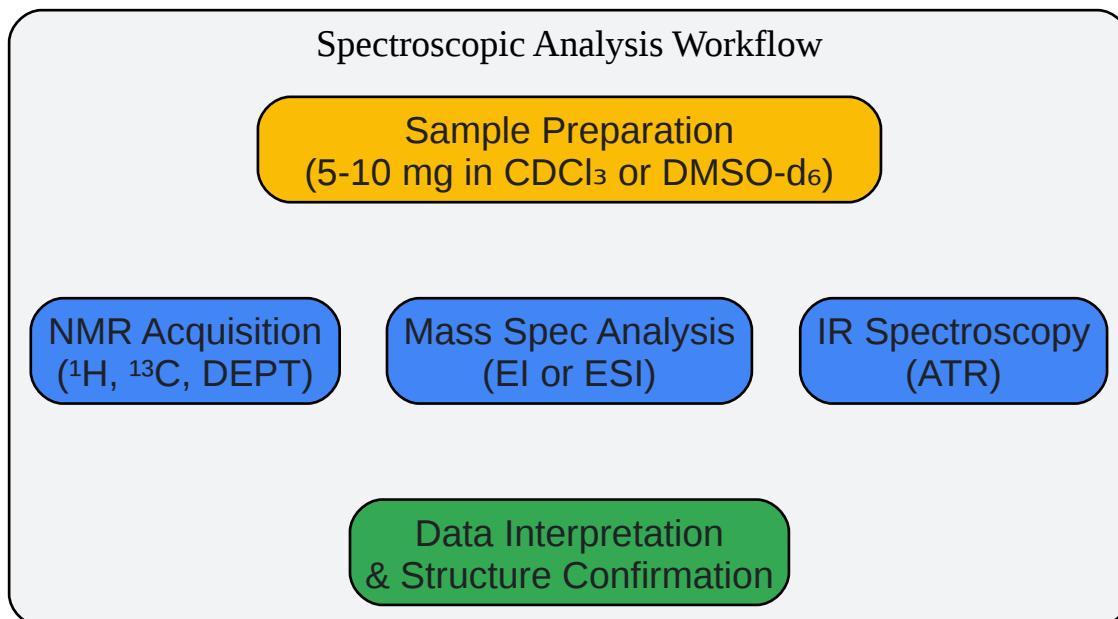
- In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 mL).[14]
- Cool the solution to 0-10 °C. The temperature control is critical here to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.[8][15]
- Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water) dropwise, maintaining the internal temperature below 10 °C.[14][15] The slow addition is necessary to manage the exothermic nature of the reaction.
- Stir the resulting mixture for 1 hour at 0-10 °C.[15]

- Reductive Cyclization:

- In a separate vessel, prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 mL).[14]
- Slowly add the stannous chloride solution to the diazonium salt mixture, again keeping the temperature controlled at 0-10 °C.
- Once the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.[14]

- Work-up and Isolation:

- Pour the reaction mixture into a large beaker of ice water and stir.
- Filter the solution to remove any tin salts.
- Carefully adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide or ammonium hydroxide solution. This step neutralizes the acid and precipitates the product. [14]


- A large amount of solid will precipitate. Collect the off-white solid by vacuum filtration.
- Wash the solid thoroughly with cold water and dry under vacuum. This procedure typically yields the crude product in high purity (>90%).[14]
- Purification (Optional):
 - For applications requiring higher purity, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized **3-methyl-1H-indazole** is essential. The following data represent typical spectroscopic signatures for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for spectroscopic characterization.[16][17]

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is characterized by distinct signals for the aromatic protons and a sharp singlet for the methyl group.[18]
 - $\delta \sim 10.0\text{-}12.0$ ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the indazole ring. Its chemical shift can be variable and it may exchange with D_2O .
 - $\delta \sim 7.1\text{-}7.8$ ppm (multiplet, 4H): These signals arise from the four protons on the fused benzene ring.
 - $\delta \sim 2.6$ ppm (singlet, 3H): This is the characteristic signal for the methyl group protons at the C3 position.[18]
- ^{13}C NMR (100 MHz, CDCl_3): The carbon spectrum confirms the presence of eight distinct carbon environments.[18]
 - $\delta \sim 141\text{-}144$ ppm: Aromatic quaternary carbons (C3, C7a).
 - $\delta \sim 120\text{-}129$ ppm: Aromatic CH carbons (C4, C5, C6, C7).
 - $\delta \sim 110$ ppm: Aromatic CH carbon (often C7).
 - $\delta \sim 11\text{-}12$ ppm: Methyl carbon (C- CH_3).[18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- MS (EI, 70 eV): The electron ionization mass spectrum will show a prominent molecular ion peak (M^+).[6][18]
 - $m/z = 132$ (M^+): Corresponds to the molecular weight of $\text{C}_8\text{H}_8\text{N}_2$.[6]
 - $m/z = 131$ ($\text{M}-\text{H}$) $^+$: A common fragment from the loss of a hydrogen atom.[6]
 - $m/z = 104$: Corresponds to the loss of N_2 .[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- IR (KBr or ATR, cm^{-1}):
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$ (broad): N-H stretching vibration.
 - $\sim 2950\text{-}2850 \text{ cm}^{-1}$: C-H stretching from the methyl group.
 - $\sim 1600\text{-}1450 \text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the aromatic rings.

[\[18\]](#)[\[19\]](#)

Applications in Drug Discovery and Medicinal Chemistry

3-Methyl-1H-indazole is a cornerstone building block for the synthesis of a wide range of therapeutic agents. Its derivatives have been investigated for numerous biological activities.[\[1\]](#) [\[2\]](#)

Key Therapeutic Areas:

- Oncology: The indazole scaffold is a well-established template for designing potent kinase inhibitors.[\[4\]](#)[\[20\]](#) Many small molecule drugs targeting kinases like VEGFR and PDGFR, which are crucial in cancer cell signaling and angiogenesis, incorporate the indazole motif.[\[4\]](#) [\[5\]](#) The 3-methyl-indazole core can serve as a key fragment that binds to the hinge region of the kinase active site.[\[4\]](#)
- Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[\[3\]](#)[\[9\]](#)
- Antibacterial Agents: Novel derivatives of **3-methyl-1H-indazole** have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[\[1\]](#)[\[9\]](#)
- Neurodegenerative Diseases: The versatility of the indazole scaffold has led to its exploration in developing agents for diseases like Parkinson's and Alzheimer's.[\[1\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-METHYL-1H-INDAZOLE | 3176-62-3 [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]

- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-Methyl-1H-Indazole: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298950#what-is-3-methyl-1h-indazole\]](https://www.benchchem.com/product/b1298950#what-is-3-methyl-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com